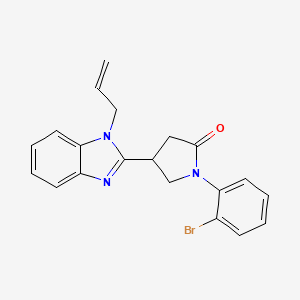
1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H18BrN3O and its molecular weight is 396.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its structure features a brominated phenyl group and a benzimidazole moiety, which are known to interact with various biological targets.
- Molecular Formula : C20H18BrN3O
- Molecular Weight : 426.3 g/mol
- Canonical SMILES : CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
These properties suggest that the compound may exhibit significant lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole core allows for the mimicry of nucleotide structures, enabling the compound to bind to DNA and RNA. This interaction can disrupt cellular processes, leading to effects such as enzyme inhibition and modulation of signaling pathways.
Pharmacological Effects
Research has indicated that compounds similar to this one possess a range of pharmacological effects, including:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : May reduce inflammation by inhibiting pro-inflammatory cytokines.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other benzimidazole derivatives known for their pharmacological properties:
| Compound Name | Activity Type | Mechanism |
|---|---|---|
| Albendazole | Antiparasitic | Inhibits microtubule formation |
| Bendamustine | Anticancer | Alkylates DNA |
| Omeprazole | Proton Pump Inhibitor | Inhibits gastric acid secretion |
| Thiabendazole | Antifungal | Disrupts fungal cell division |
This table illustrates that while this compound shares structural similarities with these compounds, its unique modifications may confer distinct biological activities.
Study 1: Anticancer Activity
A recent study investigated the anticancer properties of related benzimidazole compounds, revealing that they could induce apoptosis in various cancer cell lines. The study highlighted the role of the benzimidazole core in targeting specific proteins involved in cell cycle regulation.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar compounds against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting that modifications in the molecular structure enhance binding affinity to bacterial enzymes.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h2-10,14H,1,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOTZKQCCWYXHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













